![molecular formula C12H12N2O2 B13142004 5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol is an organic compound belonging to the bipyridine family Bipyridines are known for their ability to form complexes with various metal ions, making them valuable in coordination chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions. The use of metal catalysts, such as palladium or nickel, is common in these processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methyl groups on the bipyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated bipyridine derivatives.
科学的研究の応用
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through groove binding and hydrogen bonding interactions . The compound’s metal complexes can induce cytotoxic effects in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular processes .
類似化合物との比較
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but differs in the position of the methyl groups.
2,2’-Bipyridine: Lacks the methyl and hydroxyl groups, making it less sterically hindered.
4,4’-Bipyridine: Used as a precursor for the synthesis of paraquat, a redox-active compound.
Uniqueness
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol is unique due to the presence of both methyl and hydroxyl groups on the bipyridine ring. These functional groups enhance its ability to form stable complexes with metal ions and provide additional sites for chemical modification, making it a versatile compound for various applications .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-(3-hydroxypyridin-2-yl)-5,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C12H12N2O2/c1-7-6-10(16)12(14-8(7)2)11-9(15)4-3-5-13-11/h3-6,15-16H,1-2H3 |
InChIキー |
DANQQYYMEZNPSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1C)C2=C(C=CC=N2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
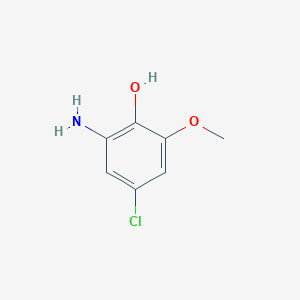
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
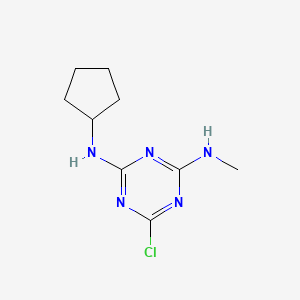


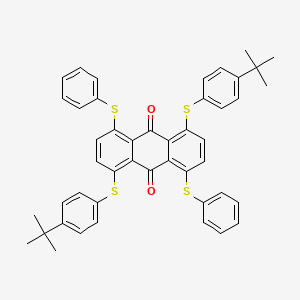
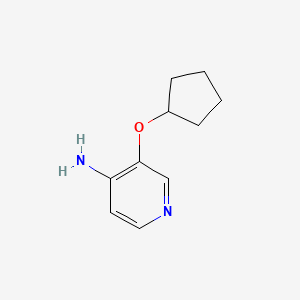
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
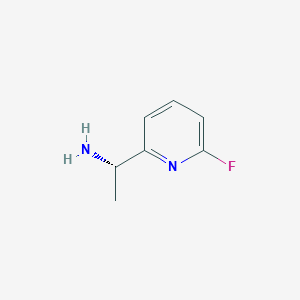
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

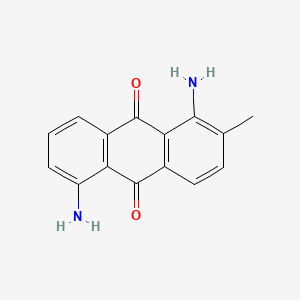
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
